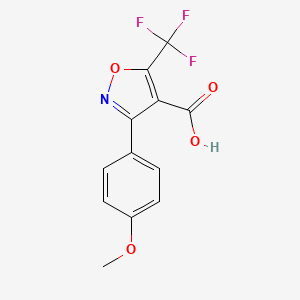

Tebufenozide-1-hydroxyethyl

Overview

Description

Tebufenozide-1-hydroxyethyl (Tebufenozide-1-OHE) is a synthetic insecticide that is used for controlling a wide range of insect pests. It has a broad spectrum of activity, including control of flies, mosquitoes, cockroaches, beetles, and mites. It is a member of the benzoylurea class of insecticides and acts by inhibiting chitin synthesis. Tebufenozide-1-OHE has been widely used in pest control programs around the world and has been shown to be effective in controlling a variety of insect pests.

Scientific Research Applications

Mechanism of Action and Efficacy in Pest Management

Tebufenozide's action mechanism is similar to that of natural molting hormones in insects, making it a potent agent against pest populations. It acts as an ecdysone agonist, causing premature and lethal molting in target species while showing low toxicity to non-target organisms. The structure-activity relationship study of tebufenozide and its analogs in the rice stem borer's integument system has provided insights into the specific configurations that enhance its molting hormonal activity, offering a pathway to developing more effective pest control agents (Nakagawa et al., 2000).

Environmental Impact and Non-Target Species Effects

The environmental persistence and non-target effects of tebufenozide have been studied, revealing its relatively safe profile for mammals and invertebrates but noting its impact on non-target arthropod species. For instance, the exposure of the non-target soil collembolan species to tebufenozide highlighted the need for ecotoxicoproteomic approaches to measure the cryptic effects of such compounds at low concentrations, demonstrating its subtle but significant impacts on non-target species' reproduction and development rates (Yun-Sik Lee et al., 2018).

Metabolism and Degradation Studies

Investigations into tebufenozide's metabolism and degradation in human in vitro hepatic microsomes and under field conditions have provided critical insights into its environmental fate. These studies have shown that tebufenozide does not appear to produce toxic aromatic amine metabolites in human in vitro hepatic microsomes, suggesting a detoxification process rather than activation, which aligns with its low toxicity profile (K. Abass, 2016). Additionally, dissipation and metabolism research in cabbage and soil under open field conditions in South China have documented the compound's degradation pathway, offering essential data for its safe use in agricultural practices (Jielang Liu et al., 2016).

properties

IUPAC Name |

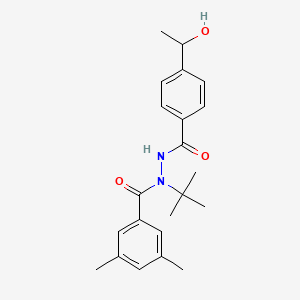

N-tert-butyl-N'-[4-(1-hydroxyethyl)benzoyl]-3,5-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-19(12-14)21(27)24(22(4,5)6)23-20(26)18-9-7-17(8-10-18)16(3)25/h7-13,16,25H,1-6H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGYYPMIBMOCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tebufenozide-1-hydroxyethyl | |

CAS RN |

163860-36-4 | |

| Record name | RH-1788 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163860364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1434659.png)

![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)

![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)

![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)

![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)